

fundamental chemical properties of carbidopa for research applications

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An In-depth Technical Guide on the Core Fundamental Chemical Properties of **Carbidopa** for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbidopa is a peripherally-acting aromatic L-amino acid decarboxylase (AADC) inhibitor that does not cross the blood-brain barrier.[1][2][3] It is a critical component in the treatment of Parkinson's disease, where it is co-administered with levodopa (L-DOPA).[2][4] Its primary function is to prevent the conversion of L-DOPA to dopamine in the peripheral tissues.[3][5] This action increases the bioavailability of L-DOPA in the central nervous system, allowing for a reduction in the required dosage of L-DOPA and mitigating its peripheral side effects, such as nausea.[3][6] This guide provides a comprehensive overview of the fundamental chemical properties of carbidopa to support its application in research and drug development.

Chemical and Physical Properties

Carbidopa is a white to creamy-white, crystalline compound.[1][7] A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Fundamental Chemical and Physical Properties of Carbidopa

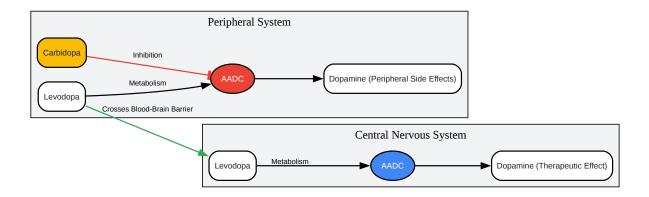


Property	Value	Citation
IUPAC Name	(2S)-3-(3,4- dihydroxyphenyl)-2-hydrazinyl- 2-methylpropanoic acid	[1][8]
Chemical Formula	C10H14N2O4	[1][9]
Molecular Weight	226.23 g/mol (anhydrous)	[9][10]
244.24 g/mol (monohydrate)	[11]	
Melting Point	203-205 °C (with decomposition)	[1][11]
Solubility	Slightly soluble in water. Practically insoluble in alcohol, chloroform, and ether. Freely soluble in dilute mineral acids. Slightly soluble in methanol and DMSO.	[1][10][12][13]
рКа	2.3 (strongest acidic), 5.66 (strongest basic)	[8][14]
IC ₅₀ (AADC Inhibition)	29 ± 2 μM	[15][16]

Mechanism of Action: AADC Inhibition

Carbidopa's therapeutic and research utility is centered on its potent inhibition of aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[2][3] This enzyme is responsible for the conversion of L-DOPA to dopamine.[17] Because carbidopa does not penetrate the blood-brain barrier, its inhibitory action is confined to the periphery.[1][2] This selective peripheral inhibition is crucial as it prevents the premature conversion of administered L-DOPA to dopamine in the bloodstream, which cannot cross the blood-brain barrier.[2][5] Consequently, a larger proportion of L-DOPA is able to reach the brain where it can be converted to dopamine to elicit its therapeutic effect.[3][5]





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Caption: Carbidopa's peripheral inhibition of AADC.

Experimental Protocols Quantification of Carbidopa via High-Performance Liquid Chromatography (HPLC)

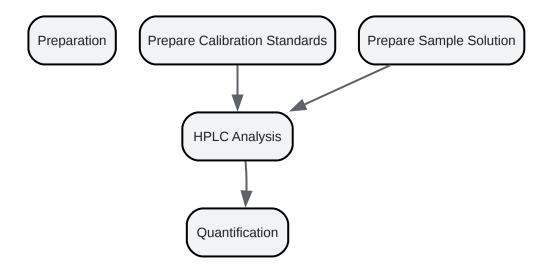
This protocol provides a general methodology for the quantification of **carbidopa** in a given sample.

Methodology:

- Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column is typically suitable.
- Mobile Phase: A common mobile phase consists of a mixture of phosphate buffer and methanol. The precise ratio should be optimized for the specific column and system.
- Standard Preparation:
 - Accurately weigh a known quantity of carbidopa reference standard.



- Dissolve in the mobile phase to create a stock solution of known concentration.
- Perform serial dilutions of the stock solution to generate a series of calibration standards.
- Sample Preparation:
 - Dissolve the sample containing **carbidopa** in the mobile phase.
 - Filter the solution through a 0.45 μm syringe filter to remove any particulate matter.
- Analysis:
 - Set the UV detector to a wavelength of 280 nm.
 - Inject the calibration standards to generate a standard curve.
 - Inject the prepared sample.
 - The concentration of **carbidopa** in the sample is determined by comparing its peak area to the standard curve.[18]



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Caption: HPLC quantification workflow for carbidopa.

In Vitro AADC Inhibition Assay

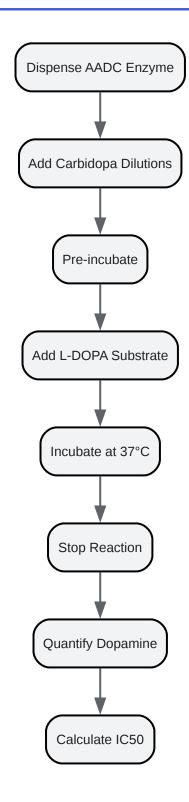


This assay is designed to determine the inhibitory activity of **carbidopa** on AADC.

Methodology:

- Reagent Preparation:
 - Enzyme Solution: Prepare a solution of purified AADC enzyme in a suitable buffer.
 - Substrate Solution: Prepare a solution of L-DOPA, the substrate for AADC.
 - Inhibitor Solutions: Prepare a range of concentrations of carbidopa through serial dilutions.
- Assay Procedure:
 - In a 96-well plate, add the AADC enzyme solution to each well.
 - Add the various concentrations of carbidopa to the appropriate wells. Include a control
 well with no inhibitor.
 - Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
 - Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
 - Incubate the plate at 37°C for a predetermined time to allow for the conversion of L-DOPA to dopamine.
 - Stop the reaction, typically by adding an acid.
- Detection and Analysis:
 - Quantify the amount of dopamine produced in each well. This can be achieved using HPLC with electrochemical detection or a fluorescent assay.
 - Calculate the percentage of AADC inhibition for each concentration of carbidopa.
 - Determine the IC₅₀ value, which is the concentration of carbidopa that results in 50% inhibition of AADC activity.[15][16]





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